

Structure-activity relationship (SAR) studies of 3-hydroxyisoxazole analogs

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Compound of Interest

Compound Name: 1,2-Oxazol-3-OL

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A Comprehensive Comparison of 3-Hydroxyisoxazole Analogs in Drug Discovery

The 3-hydroxyisoxazole scaffold is a versatile privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these analogs for various therapeutic targets. This guide provides a comparative analysis of 3-hydroxyisoxazole derivatives targeting Histone Deacetylase 6 (HDAC6), Retinoic Acid Receptor-Related Orphan Receptor gamma t (ROR γ t), Fatty Acid Amide Hydrolase (FAAH), and the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory or binding activities of various 3-hydroxyisoxazole analogs against their respective targets.

Table 1: 3-Hydroxyisoxazole Analogs as HDAC6 Inhibitors[1]

Compound ID	Linker	Cap Group	HDAC6 IC50 (μM)
13	Phenyl	-	98.1
17	Phenyl	4-Phenyl	1.3
18	Phenyl	4-Phenoxy	16.4
21	Thiophene	4-Phenyl	29.6
22	Thiophene	4-Phenoxy	73.3
23	Pyridine	4-Phenyl	0.7
24	Pyridine	4-Phenoxy	21.9
25	Phenyl	N-phenylacetamide	1.5
27	Phenyl	4-Biphenyl	8.2
28	Thiophene	N-phenylacetamide	82.3
Trichostatin A	(Reference)	-	0.026

Table 2: Trisubstituted Isoxazoles as ROR γ t Allosteric Ligands

Compound ID	C4-Linker	C5-Substituent	TR-FRET IC50 (nM)	ΔTm (°C)
2	Amide	Benzoic acid	310 ± 20	3.2
3	Ether	Benzoic acid	31 ± 2	4.9
4	Thioether	Benzoic acid	6600 ± 800	ND
5	Methylated amine	Benzoic acid	>100000	ND
6	Ether	2-Fluorobenzoic acid	19 ± 1	6.4
9	Ether	2-Fluorobenzoic acid	220 ± 20	2.9
10	Ether	2-Pyrrolyl	140 ± 10	ND
11	Ether	1-Pyrazolyl	110 ± 10	ND
12	Ether	1-Methyl-2- pyrrolyl	3300 ± 300	ND
13	Ether	5-Methyl-2- pyrrolyl	2900 ± 200	ND

ND: Not Determined

Table 3: Piperidine/Piperazine Urea Derivatives as FAAH Inhibitors[2]

Compound ID	R1	R2	k _{inact} /K _i (M ⁻¹ s ⁻¹)
PF-750	H	Phenyl	~800
PF-3845	CF ₃	3-pyridyl	14000 ± 1000
URB597	-	Biphenyl-3-yl	1700 ± 200

Table 4: AMPA Receptor Binding Affinities of 3-Hydroxyisoxazole Analogs[3]

Compound	Binding Affinity (KD, nM) - High Affinity Site	Binding Affinity (KD, nM) - Low Affinity Site
[³ H]-AMPA	3.4 ± 0.5	65 ± 9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HDAC6 Inhibition Assay

This protocol is based on a fluorogenic assay to measure the enzymatic activity of HDAC6.

- Reagents and Materials:
 - Recombinant human HDAC6 enzyme
 - Fluorogenic substrate (e.g., Fluor-de-Lys®)
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
 - Developer solution
 - Test compounds (3-hydroxyisoxazole analogs)
 - Positive control inhibitor (e.g., Trichostatin A)
 - 384-well black plates
- Procedure:
 1. Prepare serial dilutions of the test compounds and the positive control in assay buffer.
 2. Add 5 µL of the diluted compounds or control to the wells of the 384-well plate.
 3. Add 10 µL of the HDAC6 enzyme solution to each well.
 4. Incubate the plate at 37°C for 15 minutes.

5. Add 5 μ L of the fluorogenic substrate to each well.
6. Incubate the plate at 37°C for 60 minutes.
7. Stop the reaction by adding 10 μ L of the developer solution to each well.
8. Incubate the plate at room temperature for 15 minutes.
9. Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
10. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

RORyt Co-activator Recruitment Assay (TR-FRET)[4]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of compounds to modulate the interaction between the RORyt ligand-binding domain (LBD) and a co-activator peptide.[4]

- Reagents and Materials:
 - Recombinant 6xHIS-RORyt (LBD) protein
 - Biotinylated co-activator peptide (e.g., from TRAP220)
 - Fluorescent donor (e.g., anti-HIS-Eu-W1024)
 - Fluorescent acceptor (e.g., SA-APC)
 - Assay buffer (20 mM Tris-HCl pH 6.8, 60 mM KCl, 1 mM DTT, 5 mM MgCl₂, 35 ng/ μ L BSA)
 - Test compounds
 - 384-well low-volume black plates
- Procedure:

1. Prepare serial dilutions of the test compounds in assay buffer.
2. Add the test compounds to the wells of the 384-well plate.
3. Prepare a master mix containing the ROR γ t LBD, biotinylated co-activator peptide, fluorescent donor, and acceptor in assay buffer.
4. Add the master mix to each well.
5. Incubate the plate at room temperature for 1 hour.
6. Measure the time-resolved FRET signal at 665 nm and 615 nm using a suitable plate reader.
7. Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC₅₀ or EC₅₀ values.

FAAH Inhibition Assay[5][6]

This fluorometric assay is used to screen for inhibitors of Fatty Acid Amide Hydrolase (FAAH).
[5]

- Reagents and Materials:
 - Recombinant human or rat FAAH enzyme
 - FAAH substrate (e.g., AMC arachidonoyl amide)
 - Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[6]
 - Test compounds
 - Positive control inhibitor (e.g., JZL 195)
 - 96-well black plates
- Procedure:

1. Prepare serial dilutions of the test compounds and positive control in the solvent used for dissolution.[5]
2. In a 96-well plate, add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound or control to the inhibitor wells.[6] For control wells (100% activity), add 10 µL of solvent instead of the inhibitor. For background wells, add 180 µL of Assay Buffer and 10 µL of solvent.[6]
3. Incubate the plate for a predetermined time (e.g., 5 minutes) at 37°C.[5]
4. Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.[5]
5. Cover the plate and incubate for 30 minutes at 37°C.[5]
6. Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5]
7. Subtract the background fluorescence and calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.

AMPA Receptor Binding Assay[3]

This radioligand binding assay is used to determine the affinity of compounds for the AMPA receptor.

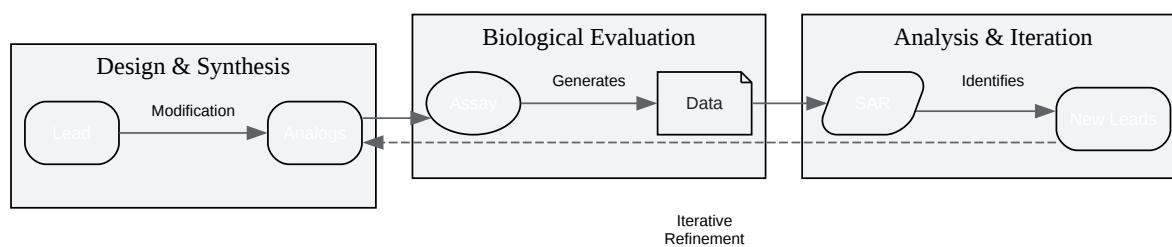
- Reagents and Materials:
 - Membrane preparations from a brain region rich in AMPA receptors (e.g., hippocampus)
 - Radioligand (e.g., [³H]-AMPA)
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN)
 - Non-specific binding control (e.g., L-glutamate)
 - Test compounds
 - Glass fiber filters

- Scintillation fluid and counter
- Procedure:
 1. Prepare serial dilutions of the test compounds.
 2. In test tubes, combine the membrane preparation, [³H]-AMPA, and either the test compound, binding buffer (for total binding), or L-glutamate (for non-specific binding).
 3. Incubate the tubes at a specific temperature (e.g., 4°C) for a set time (e.g., 60 minutes).
 4. Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
 5. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
 6. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
 7. Calculate the specific binding and determine the Ki or IC₅₀ values for the test compounds.

Visualizations

General SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study.

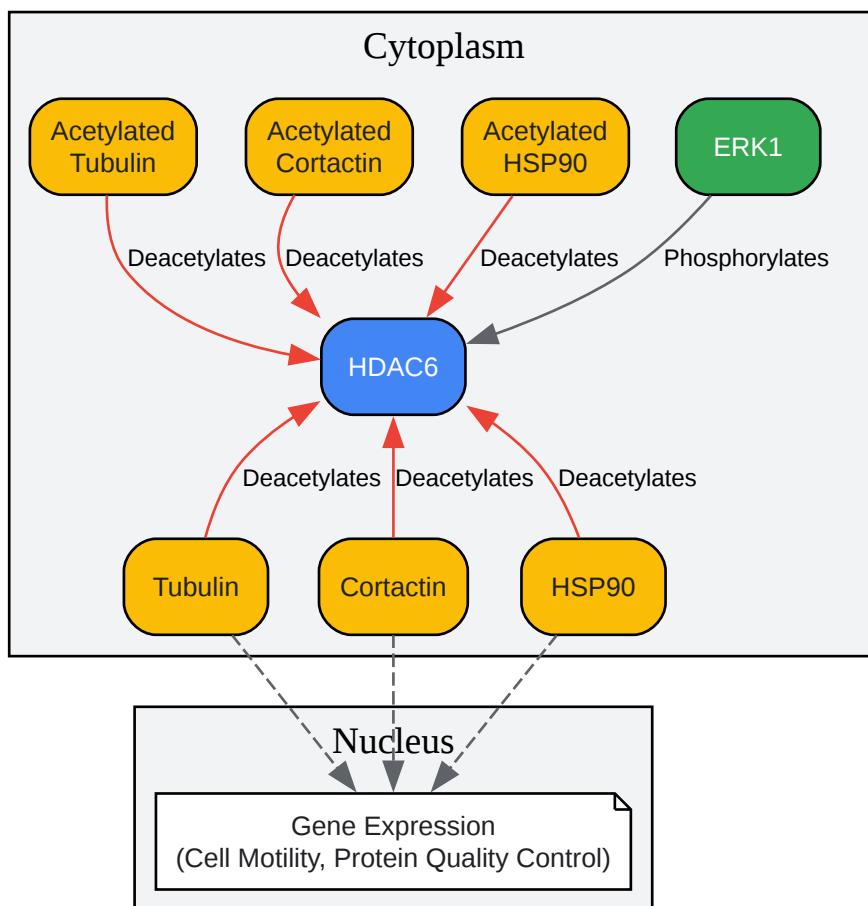


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Caption: A flowchart of the iterative process in a structure-activity relationship study.

HDAC6 Signaling Pathway

This diagram depicts a simplified signaling pathway involving HDAC6.

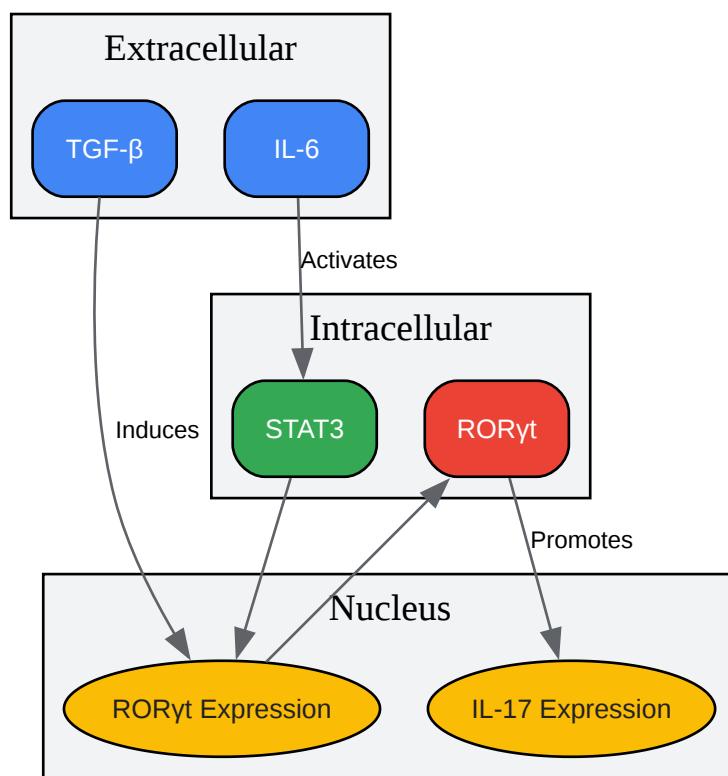


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Caption: Simplified overview of HDAC6 cytoplasmic signaling pathways.[\[7\]](#)

ROR γ t Signaling in Th17 Cell Differentiation

This diagram illustrates the role of ROR γ t in the differentiation of Th17 cells.

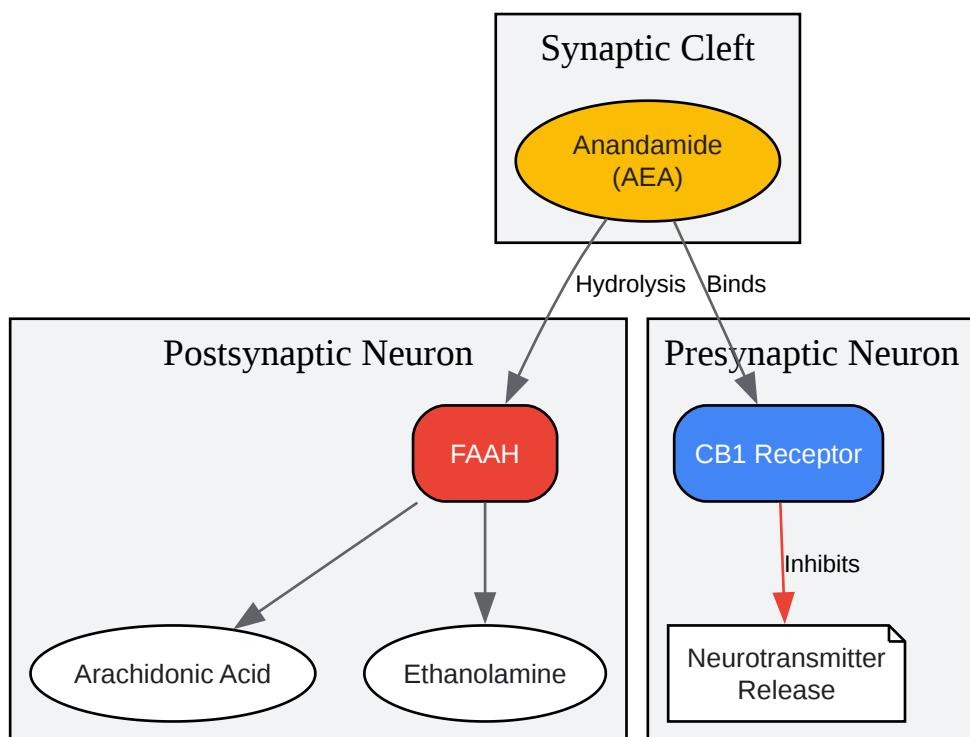


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Caption: Key signaling events in RORyt-mediated Th17 cell differentiation.[8][9][10]

FAAH in the Endocannabinoid System

This diagram shows the role of FAAH in the degradation of the endocannabinoid anandamide.

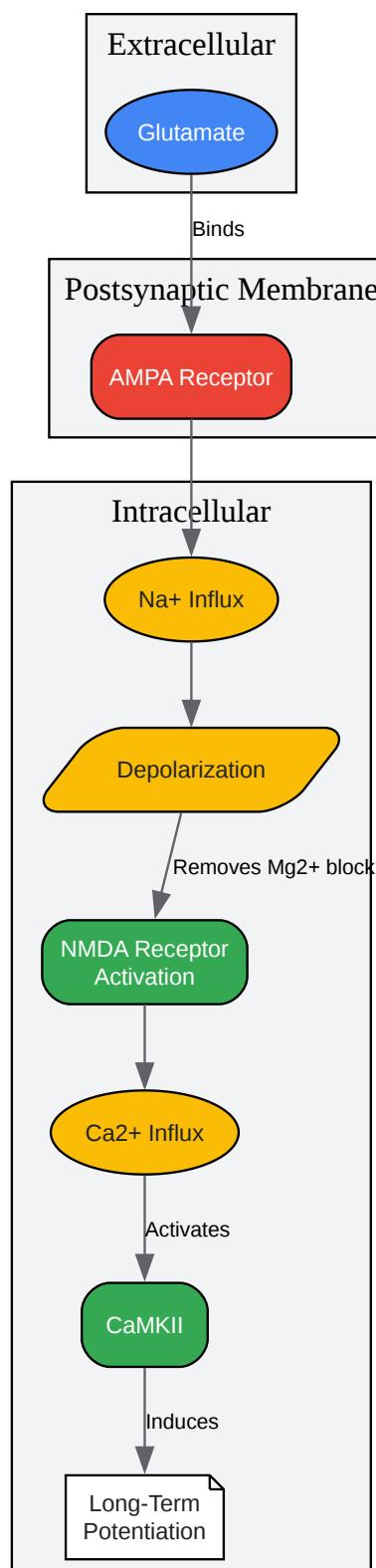


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Caption: The role of FAAH in terminating anandamide signaling in the endocannabinoid system.[11][12][13]

AMPA Receptor Signaling Cascade

This diagram outlines a simplified signaling cascade initiated by AMPA receptor activation.

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Caption: A simplified representation of the AMPA receptor's role in initiating synaptic plasticity.

[14][15][16]

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